molecular formula C23H22ClNO3 B11431806 7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11431806
M. Wt: 395.9 g/mol
InChI Key: RAVZCITZOTWJBK-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorophenyl and ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and 4-ethoxybenzaldehyde, which undergo a series of condensation and cyclization reactions to form the quinoline core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl and ethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which may have different functional groups and properties depending on the specific reaction conditions.

Scientific Research Applications

7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 7-(2-chlorophenyl)-4-phenylquinoline-2,5(1H,3H)-dione
  • 7-(4-ethoxyphenyl)-4-phenylquinoline-2,5(1H,3H)-dione
  • 7-(2-chlorophenyl)-4-(4-methoxyphenyl)quinoline-2,5(1H,3H)-dione

Uniqueness

The uniqueness of 7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-4-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C23H22ClNO3/c1-2-28-16-9-7-14(8-10-16)18-13-22(27)25-20-11-15(12-21(26)23(18)20)17-5-3-4-6-19(17)24/h3-10,15,18H,2,11-13H2,1H3,(H,25,27)

InChI Key

RAVZCITZOTWJBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl

Origin of Product

United States

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